Physicochemical differentiation vs. 2,6-dichloro isomer
The 3,5-dichloro regioisomer exhibits a markedly lower predicted boiling point (261.1 ± 35.0 °C at 760 mmHg) and a lower predicted pKa (5.73 ± 0.29) compared to the 2,6-dichloro isomer (boiling point 291.9 ± 35.0 °C; pKa 6.70 ± 0.29) . The 30.8 °C difference in boiling point alters distillation-based purification feasibility, while the nearly one-log-unit difference in pKa affects protonation state at physiological and formulation-relevant pH values. Density values are comparable (1.40 vs. 1.40 g/cm³), but flash point diverges (111.7 °C for the 3,5-isomer vs. 130.3 °C for the 2,6-isomer) .
| Evidence Dimension | Boiling point, pKa, and flash point |
|---|---|
| Target Compound Data | Boiling point: 261.1 ± 35.0 °C; pKa: 5.73 ± 0.29 (predicted); Flash point: 111.7 ± 25.9 °C; Density: 1.40 ± 0.1 g/cm³ |
| Comparator Or Baseline | (2,6-Dichloropyridin-4-yl)methanamine (CAS 88579-63-9): Boiling point: 291.9 ± 35.0 °C; pKa: 6.70 ± 0.29 (predicted); Flash point: 130.3 °C; Density: 1.40 g/cm³ |
| Quantified Difference | ΔBoiling point = −30.8 °C; ΔpKa = −0.97 log units; ΔFlash point = −18.6 °C |
| Conditions | Predicted physicochemical properties at 760 mmHg; pKa predicted by ACD/Labs or equivalent software |
Why This Matters
The lower boiling point facilitates vacuum distillation purification, while the distinct pKa profile enables differential salt formation and extraction protocols compared to the 2,6-isomer, directly impacting procurement decisions for process chemistry scale-up.
